molecular formula C7H6ClN3O B13120010 (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol

(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol

Cat. No.: B13120010
M. Wt: 183.59 g/mol
InChI Key: BMTVBEYPOIPXIE-UHFFFAOYSA-N
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Description

(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-chloropyridine-3-carbaldehyde with an imidazole derivative, followed by reduction to yield the desired methanol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methanol groups provide versatile sites for further functionalization, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

(6-chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol

InChI

InChI=1S/C7H6ClN3O/c8-6-1-4-5(2-9-6)11-7(3-12)10-4/h1-2,12H,3H2,(H,10,11)

InChI Key

BMTVBEYPOIPXIE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)NC(=N2)CO

Origin of Product

United States

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